

Preliminary Studies on the Efficacy of PU141: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a novel small molecule inhibitor of the p300/CBP histone acetyltransferase (HAT) family, enzymes that play a critical role in the regulation of gene expression. The aberrant activity of p300 HAT has been implicated in the pathophysiology of a range of diseases, including cancer, asthma, Alzheimer's disease, diabetes, and AIDS.[1] By acetylating lysine residues on histone tails, p300 facilitates chromatin relaxation and promotes gene transcription. Inhibition of this process by molecules such as **PU141** presents a promising therapeutic strategy for diseases driven by transcriptional dysregulation. This technical guide provides an in-depth overview of the preliminary efficacy studies of **PU141**, summarizing key data, outlining experimental methodologies, and visualizing its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in silico and in vitro studies of **PU141**.



In Silico Study: Molecular Dynamics Simulation with p300 HAT	Value	Reference
Binding Free Energy (kcal/mol)	-20.62	[1]
Maximum Root-Mean-Square Deviation (RMSD) (Å)	2.3	[1]

In Vitro Study: Cell Growth Inhibition	Value	Reference
Cell Line	SK-N-SH (Neuroblastoma)	[2]
GI50 (μM)	0.48	[2]

Core Mechanism of Action: p300 HAT Inhibition

PU141 functions as a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases.[2] These enzymes are transcriptional co-activators that play a crucial role in acetylating histone and non-histone proteins, thereby regulating gene expression. The inhibitory action of **PU141** on p300 leads to a hypoacetylated state of histones, resulting in chromatin condensation and transcriptional repression of p300 target genes. This mechanism underlies the observed anti-proliferative effects of **PU141** in cancer cell lines.



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Caption: **PU141** inhibits p300 HAT, preventing histone acetylation and subsequent gene transcription.

Experimental Protocols Molecular Docking and Molecular Dynamics (MD) Simulations

 Objective: To predict the binding affinity and stability of PU141 within the active site of the p300 HAT enzyme.

Protocol:

- Protein Preparation: The three-dimensional structure of the p300 HAT domain is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
- Ligand Preparation: The 2D structure of **PU141** is sketched and converted to a 3D structure. Energy minimization is performed using a suitable force field.
- Molecular Docking: Docking simulations are performed using software such as AutoDock
 Vina to predict the preferred binding orientation of PU141 in the p300 active site. The
 binding pose with the lowest energy score is selected.
- Molecular Dynamics Simulations: The docked complex of p300-PU141 is subjected to MD simulations using software like GROMACS or AMBER. The system is solvated in a water box with counter-ions to neutralize the charge. The simulation is run for a specified time (e.g., 100 ns) to observe the stability of the complex.
- Analysis: Trajectories are analyzed to calculate the Root-Mean-Square Deviation (RMSD)
 to assess structural stability and the binding free energy using methods like MM/PBSA to
 quantify the binding affinity.[1]

In Vitro Cell Growth Inhibition Assay

 Objective: To determine the concentration of PU141 that inhibits the growth of a cancer cell line by 50% (GI50).

Foundational & Exploratory

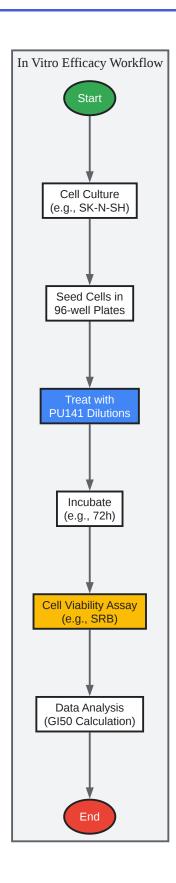




· Protocol:

- Cell Culture: SK-N-SH neuroblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- Compound Treatment: PU141 is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a fluorescence-based assay like the CyQUANT assay.
- Data Analysis: The absorbance or fluorescence values are plotted against the log of the compound concentration. A dose-response curve is generated, and the GI50 value is calculated using non-linear regression analysis.





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Caption: A typical workflow for determining the in vitro efficacy of PU141.



Conclusion and Future Directions

The preliminary data on **PU141** strongly suggest its potential as a therapeutic agent through the targeted inhibition of the p300 HAT enzyme. In silico studies have demonstrated a high binding affinity and stability of **PU141** in the p300 active site.[1] This is corroborated by in vitro data showing potent growth inhibition of neuroblastoma cells.[2] The antineoplastic activity of **PU141** has been demonstrated in neuroblastoma cells and further studies have indicated its potential to suppress the activity of p300, CBP, Gcn5, and PCAF both in vitro and in vivo.[3]

Future research should focus on comprehensive in vivo efficacy studies in relevant animal models of cancer and other p300-mediated diseases. Pharmacokinetic and pharmacodynamic studies will be crucial to establish a dose-response relationship and to optimize the dosing regimen for potential clinical trials. Further in vitro studies are also warranted to elucidate the broader effects of **PU141** on the transcriptome and to identify biomarkers of response. The collective findings from these preclinical investigations will be instrumental in advancing **PU141** towards clinical development.

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